molecular formula C20H17ClFN3O2 B2680709 3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1791407-35-6

3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No. B2680709
CAS RN: 1791407-35-6
M. Wt: 385.82
InChI Key: OPHZGXROEFGJLF-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” is a heterocyclic compound . It’s part of a series of compounds synthesized as potential anticonvulsant and analgesic agents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2-chlorophenyl group, a 3-fluorophenyl group, an acetyl group, a pyrrolidin-2-yl group, and a 1,2,4-oxadiazole group .

Mechanism of Action

The most active substance in the series of compounds to which this compound belongs showed more beneficial ED50 and protective index values than the reference drug—valproic acid . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

properties

IUPAC Name

1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(3-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-16-8-2-1-7-15(16)19-23-20(27-24-19)17-9-4-10-25(17)18(26)12-13-5-3-6-14(22)11-13/h1-3,5-8,11,17H,4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZGXROEFGJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

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